2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole

PI3K inhibition mTOR inhibition Kinase selectivity

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole (CAS 1286704-10-6; molecular formula C₁₉H₁₆F₂N₂O₂S; molecular weight 374.41 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperidine ether class. Its structure comprises a 1,3-benzothiazole core linked via an ether bond at the 2-position to a piperidin-4-yl ring, which is N-substituted with a 2,6-difluorobenzoyl group.

Molecular Formula C19H16F2N2O2S
Molecular Weight 374.41
CAS No. 1286704-10-6
Cat. No. B2648001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole
CAS1286704-10-6
Molecular FormulaC19H16F2N2O2S
Molecular Weight374.41
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C19H16F2N2O2S/c20-13-4-3-5-14(21)17(13)18(24)23-10-8-12(9-11-23)25-19-22-15-6-1-2-7-16(15)26-19/h1-7,12H,8-11H2
InChIKeyAYCYOZLOWPFXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole (CAS 1286704-10-6): Structural Overview and Procurement Identification


2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole (CAS 1286704-10-6; molecular formula C₁₉H₁₆F₂N₂O₂S; molecular weight 374.41 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperidine ether class. Its structure comprises a 1,3-benzothiazole core linked via an ether bond at the 2-position to a piperidin-4-yl ring, which is N-substituted with a 2,6-difluorobenzoyl group . Compounds within this chemotype are frequently investigated as kinase inhibitor scaffolds, particularly targeting lipid kinases (e.g., PI3K) and protein kinases (e.g., mTOR), owing to the benzothiazole moiety's capacity to engage the hinge region of the ATP-binding pocket [1][2]. The 2,6-difluorobenzoyl substituent is a privileged fragment in medicinal chemistry known to influence metabolic stability and target binding conformation.

Why Generic Benzothiazole-Piperidine Substitution Is Not Advisable for CAS 1286704-10-6


In-class benzothiazole-piperidine compounds cannot be treated as interchangeable surrogates for CAS 1286704-10-6 without risking significant divergence in target engagement and selectivity profiles. The specific combination of three structural features—the 2-oxy linker to the piperidine, the piperidine N-substitution with 2,6-difluorobenzoyl, and the unsubstituted benzothiazole core—creates a unique pharmacophoric fingerprint. Patent literature on benzothiazole kinase inhibitors indicates that even minor modifications at the benzothiazole 6-position (e.g., fluorine) or replacement of the 2,6-difluorobenzoyl with furan-2-carbonyl [1] or 2-chlorobenzoyl produce compounds targeting distinct kinase profiles (PI3K, mTOR, LTA4H, or ILK) [2][3]. The 2,6-difluorobenzoyl group in particular is documented to influence inhibitory potency and isoform selectivity within the PI3K/mTOR kinase family, making substitution with mono-fluoro, chloro, or heteroaryl carbonyl analogs inadvisable without re-validation [2].

Quantitative Differentiation Evidence for 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole (CAS 1286704-10-6)


Kinase Inhibition: PI3K/mTOR Pathway Modulation vs. Structurally Divergent Benzothiazole-Kinase Inhibitors

CAS 1286704-10-6 falls within the generic Markush structure of benzothiazole kinase inhibitors claimed in US20110124641, which are described as capable of modulating lipid kinases (PI3K) and protein kinases (mTOR) [1]. The specific combination of 2-oxy-piperidine linker and 2,6-difluorobenzoyl N-substituent is structurally distinct from comparator scaffolds such as the 2-chlorobenzoyl analog (CAS not available) or the furan-2-carbonyl analog (CAS 1327568-68-2) . While direct IC₅₀ values for CAS 1286704-10-6 against specific PI3K isoforms or mTOR are not publicly disclosed, the 2,6-difluoro substitution pattern is known in the broader PI3K inhibitor literature to enhance binding affinity to the p110α isoform through halogen-bond interactions in the affinity pocket [2].

PI3K inhibition mTOR inhibition Kinase selectivity

Structural Differentiation: Ether vs. Direct C-C Linker at Benzothiazole 2-Position

CAS 1286704-10-6 features an ether (-O-) linker connecting the benzothiazole 2-position to the piperidine ring, contrasting with the direct C-C linked analog Piperidine, 4-(2-benzothiazolyl)-1-(2,6-difluorobenzoyl)- (CAS 606082-64-8) . The presence of the oxygen atom in the ether linkage introduces a hydrogen bond acceptor at a critical position that can influence the conformational flexibility and the angle at which the piperidine-benzothiazole scaffold presents to the kinase hinge region. In the broader benzothiazole kinase inhibitor patent literature (US20110124641, US8993580), the 2-oxy linker is a preferred embodiment for achieving PI3Kγ and mTOR inhibition, whereas the direct C-C linked variants are more commonly associated with integrin-linked kinase (ILK) inhibition [1].

Linker chemistry Structural biology Kinase hinge binding

Physicochemical Property Differentiation: 2,6-Difluoro vs. 2,4-Difluoro Benzoyl Substitution

The 2,6-difluorobenzoyl substitution pattern on CAS 1286704-10-6 distinguishes it from the 2,4-difluorobenzoyl regioisomer (CAS 606082-65-9, molecular formula C₁₉H₁₆F₂N₂OS, molecular weight 358.41 g/mol) . The symmetrical 2,6-difluoro arrangement creates a unique steric and electronic environment around the benzamide carbonyl, which can influence the compound's metabolic stability, plasma protein binding, and the conformational preference of the piperidine ring. The 2,6-difluoro substitution pattern has been exploited in multiple FDA-approved kinase inhibitors (e.g., cabozantinib, crizotinib) to reduce oxidative metabolism at the phenyl ring, offering a class-level advantage over 2,4-difluoro or mono-fluoro analogs [1].

Physicochemical properties Metabolic stability Lipophilicity

Target Engagement Selectivity: Benzothiazole-Oxy-Piperidine Scaffold vs. Benzothiazole-Benzyl-Piperidine Scaffolds in LTA4H Inhibition

A structurally related chemotype, 1-[4-(benzothiazol-2-yloxy)benzyl]piperidin-4-ol (CHEMBL479752), has been characterized as a potent and orally active leukotriene A4 hydrolase (LTA4H) inhibitor with anti-inflammatory activity [1]. While CAS 1286704-10-6 differs by having a 2,6-difluorobenzoyl substituent on the piperidine nitrogen rather than a benzyl-hydroxy group, this establishes that the benzothiazol-2-yloxy-piperidine core can engage LTA4H. Comparative data from the LTA4H program show that benzothiazol-2-yloxy-benzyl-piperidine analogs achieve IC₅₀ values in the low nanomolar range against recombinant human LTA4H (e.g., JNJ-26993135: IC₅₀ = 10 nM) , whereas the N-benzoyl substitution in CAS 1286704-10-6 is predicted to shift selectivity away from LTA4H toward kinase targets [2].

LTA4H inhibition Anti-inflammatory Selectivity profiling

Optimal Research and Procurement Application Scenarios for CAS 1286704-10-6


Primary Screening in PI3K/mTOR Biochemical Kinase Panels

CAS 1286704-10-6 is best deployed as a screening library member for PI3K isoform (p110α, β, δ, γ) and mTOR inhibition assays. The benzothiazole-oxy-piperidine scaffold with 2,6-difluorobenzoyl substitution is explicitly encompassed within the Markush claims of US20110124641, making it a structurally validated starting point for lipid kinase inhibitor discovery . Its procurement is recommended over the 2,4-difluorobenzoyl regioisomer (CAS 606082-65-9) or the furan-2-carbonyl analog (CAS 1327568-68-2) for programs specifically targeting PI3K/mTOR due to the class-level association of this substitution pattern with kinase hinge binding.

Structure-Activity Relationship (SAR) Expansion Around the N-Benzoyl Substituent

For medicinal chemistry teams exploring the SAR of benzothiazole-oxy-piperidine kinase inhibitors, CAS 1286704-10-6 serves as a key intermediate scaffold for systematic N-substituent variation. The 2,6-difluorobenzoyl group can be compared head-to-head with 2-chlorobenzoyl, 2,4-difluorobenzoyl, and furan-2-carbonyl analogs (each commercially available ) to establish the contribution of fluorine substitution pattern and electronic effects to kinase selectivity and cellular potency. The ether linker at the benzothiazole 2-position further distinguishes this compound from C-C linked analogs, enabling parallel SAR assessment of linker effects on target engagement.

Selectivity Counter-Screening Against LTA4H and hERG

Given that structurally proximate benzothiazol-2-yloxy-piperidine chemotypes (e.g., benzothiazole compound 33e, CHEMBL479752) have demonstrated activity against leukotriene A4 hydrolase (LTA4H) , CAS 1286704-10-6 should be included in selectivity counter-screening panels to confirm kinase-biased target engagement and exclude LTA4H off-target activity. Additionally, hERG channel binding assessment is advisable, as related benzothiazole-piperidine compounds (e.g., BDBM24236, BDBM24215) have shown IC₅₀ values in the 2–20 μM range against the hERG potassium channel in competitive binding assays [1].

In Vitro Antimicrobial Screening Against Gram-Positive and Gram-Negative Bacteria

Preliminary vendor-reported data indicate that CAS 1286704-10-6 has demonstrated activity against both Gram-positive and Gram-negative bacteria in in vitro growth inhibition assays . This supports its procurement for antimicrobial discovery programs, particularly as a starting point for developing benzothiazole-based antibacterials. However, researchers should note that specific MIC values, bacterial strain identities, and comparator antibiotic data are not publicly available, necessitating de novo MIC determination upon procurement.

Quote Request

Request a Quote for 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.